Cas no 1443306-79-3 (Methyl 2-iso-propylbenzoylformate)

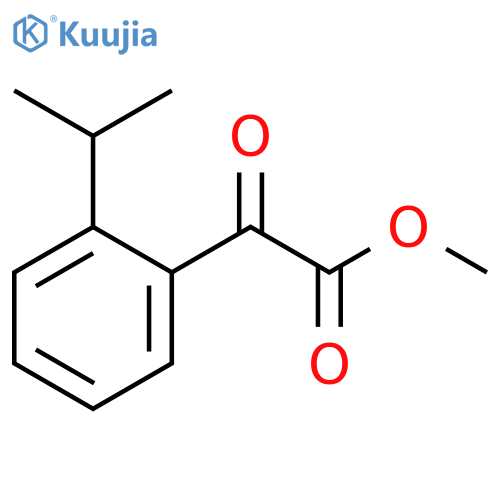

1443306-79-3 structure

商品名:Methyl 2-iso-propylbenzoylformate

CAS番号:1443306-79-3

MF:C12H14O3

メガワット:206.237763881683

MDL:MFCD11617612

CID:5160518

Methyl 2-iso-propylbenzoylformate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-iso-propylbenzoylformate

-

- MDL: MFCD11617612

- インチ: 1S/C12H14O3/c1-8(2)9-6-4-5-7-10(9)11(13)12(14)15-3/h4-8H,1-3H3

- InChIKey: UUYRTVYKOZTTOO-UHFFFAOYSA-N

- ほほえんだ: C(C(=O)C1=CC=CC=C1C(C)C)(OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 296.2±19.0 °C at 760 mmHg

- フラッシュポイント: 128.3±18.7 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Methyl 2-iso-propylbenzoylformate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-iso-propylbenzoylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433728-1g |

Methyl 2-iso-propylbenzoylformate; . |

1443306-79-3 | 1g |

€1621.70 | 2025-02-14 | ||

| abcr | AB433728-5g |

Methyl 2-iso-propylbenzoylformate |

1443306-79-3 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB433728-5 g |

Methyl 2-iso-propylbenzoylformate |

1443306-79-3 | 5g |

€1,373.40 | 2023-04-23 | ||

| abcr | AB433728-1 g |

Methyl 2-iso-propylbenzoylformate |

1443306-79-3 | 1g |

€594.40 | 2023-04-23 |

Methyl 2-iso-propylbenzoylformate 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1443306-79-3 (Methyl 2-iso-propylbenzoylformate) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443306-79-3)Methyl 2-iso-propylbenzoylformate

清らかである:99%

はかる:1g

価格 ($):961.0